6-Iodo-5-methyl-2-oxindole
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Overview
Description
6-Iodo-5-methyl-2-oxindole: is a derivative of oxindole, a significant heterocyclic compound Oxindoles are known for their biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-5-methyl-2-oxindole typically involves the iodination of 5-methyl-2-oxindole. One common method is the electrophilic aromatic substitution reaction using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Iodo-5-methyl-2-oxindole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or alkyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Deiodinated or reduced derivatives.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: 6-Iodo-5-methyl-2-oxindole is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Iodo-5-methyl-2-oxindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
5-Methyl-2-oxindole: Lacks the iodine atom, which may result in different reactivity and biological activity.
6-Iodo-2-oxindole: Lacks the methyl group, which can affect its chemical properties and applications.
6-Bromo-5-methyl-2-oxindole:
Uniqueness: 6-Iodo-5-methyl-2-oxindole’s unique combination of an iodine atom at the 6th position and a methyl group at the 5th position distinguishes it from other oxindole derivatives
Properties
Molecular Formula |
C9H8INO |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
6-iodo-5-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8INO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
VAKPITLMBHNLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1I)NC(=O)C2 |
Origin of Product |
United States |
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